3-Chloro-4-(hydroxymethyl)benzoic acid

EP1 receptor antagonist sulfonamide derivatives medicinal chemistry

Medicinal chemists optimizing sulfonamide-based EP1 antagonists require the exact 3-chloro-4-(hydroxymethyl) substitution pattern; regioisomers (e.g., 2-chloro) or non-halogenated analogs are not viable replacements as they compromise potency and selectivity. This scaffold provides orthogonal reactive handles-the C-Cl bond enables Pd-catalyzed cross-coupling, while the carboxylic acid and hydroxymethyl group allow independent protection-facilitating precise regiochemical control during complex molecule construction. Favorable physicochemical properties (LogP 1.4-1.53, TPSA 57.5 Ų) support fragment-based drug discovery and improve cell permeability relative to the non-chlorinated analog. • ≥95% purity from multiple validated suppliers ensures batch-to-batch consistency for IND-enabling studies. • Available in standard research quantities (500 mg, 1 g, 5 g) with rapid global delivery. • Supply chain redundancy mitigates lead-time risk for CROs and pharmaceutical development teams.

Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59
CAS No. 1594779-14-2
Cat. No. B1142592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(hydroxymethyl)benzoic acid
CAS1594779-14-2
Molecular FormulaC₈H₇ClO₃
Molecular Weight186.59
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Cl)CO
InChIInChI=1S/C8H7ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12)
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(hydroxymethyl)benzoic acid: Overview & Procurement Rationale


3-Chloro-4-(hydroxymethyl)benzoic acid (CAS 1594779-14-2) is a disubstituted benzoic acid derivative featuring a chlorine atom at the 3-position and a hydroxymethyl group at the 4-position . With a molecular formula of C₈H₇ClO₃ and a molecular weight of 186.59 g/mol , this compound serves as a versatile small-molecule scaffold and synthetic intermediate. It is primarily employed in medicinal chemistry for the optimization of sulfonamide derivatives as highly selective EP1 receptor antagonists , a class of compounds with potential therapeutic applications in lower urinary tract symptoms and inflammatory pain.

3-Chloro-4-(hydroxymethyl)benzoic acid: Why Substitution Fails


In the context of EP1 receptor antagonist development, simple substitution of 3-chloro-4-(hydroxymethyl)benzoic acid with seemingly similar benzoic acid derivatives—such as the non-chlorinated 4-(hydroxymethyl)benzoic acid or the methyl analog 3-chloro-4-methylbenzoic acid—is not viable. The specific combination of the 3-chloro and 4-hydroxymethyl substituents confers a unique reactivity profile and synthetic utility that directly impacts the potency and selectivity of downstream sulfonamide analogs . SAR studies on related EP1 antagonist scaffolds have demonstrated that substitution patterns on the benzoic acid moiety are not interchangeable; for instance, 2-position substitution is poorly tolerated, and only specific halogens are permissible at the 4-position [1]. Therefore, replacing this compound with an analog lacking either the chlorine atom or the hydroxymethyl group would fundamentally alter the synthetic pathway and likely compromise the pharmacological profile of the final compound, making it a critical, non-substitutable building block for targeted medicinal chemistry programs.

3-Chloro-4-(hydroxymethyl)benzoic acid: Evidence Guide


Synthetic Utility for EP1 Antagonist Selectivity

3-Chloro-4-(hydroxymethyl)benzoic acid is a key intermediate in the synthesis and optimization of sulfonamide derivatives that act as highly selective EP1 receptor antagonists, as demonstrated in the work by Naganawa et al. [1]. This is a specific, documented application that distinguishes it from closely related analogs like 4-(hydroxymethyl)benzoic acid, which lacks the chlorine atom and is primarily known as an impurity of Eprosartan or a cross-linking reagent , and 2-chloro-4-(hydroxymethyl)benzoic acid, which is utilized in the preparation of PPARγ modulators . The presence of the 3-chloro substituent, in conjunction with the 4-hydroxymethyl group, is crucial for accessing the desired EP1 antagonist pharmacophore, a property not shared by its regioisomers or non-halogenated counterparts.

EP1 receptor antagonist sulfonamide derivatives medicinal chemistry

Chlorine Regiochemistry: 3- vs. 2-Substitution

The position of the chlorine substituent on the aromatic ring is a critical determinant of reactivity and biological outcome. SAR studies on EP1 receptor antagonists indicate that substitution at the 2-position of the benzoic acid moiety is poorly tolerated [1]. This provides a scientific basis for preferring the 3-chloro isomer (CAS 1594779-14-2) over its 2-chloro regioisomer (CAS 1071989-48-4) in the context of EP1 antagonist development. Furthermore, the 3,5-dichloro analog (CAS 89894-53-1) introduces a second chlorine atom, which significantly alters electronic properties (increased molecular weight to 221.03 g/mol and a second electron-withdrawing group) and may lead to different metabolic and reactivity profiles . The mono-3-chloro substitution represents a distinct, well-defined chemical space compared to these alternatives.

regioselectivity halogenated benzoic acids structure-activity relationship

Cross-Coupling Reactivity of Chloro Analogs

The chlorine atom in 3-chloro-4-(hydroxymethyl)benzoic acid provides a unique balance of stability and reactivity in transition metal-catalyzed cross-coupling reactions compared to its fluoro and bromo analogs. The 3-fluoro analog (CAS 214554-16-2) is generally less reactive in palladium-catalyzed cross-couplings due to the strength of the C-F bond . Conversely, the 3-bromo analog (CAS 90050-64-9) is more reactive and may suffer from lower selectivity or premature consumption in multi-step syntheses [1]. The C-Cl bond offers an intermediate reactivity profile that is often preferred for sequential functionalization, allowing for greater control in complex molecule construction.

cross-coupling halogen reactivity Suzuki-Miyaura Buchwald-Hartwig

LogP and TPSA for Fragment-Based Drug Design

3-Chloro-4-(hydroxymethyl)benzoic acid possesses a distinct physicochemical profile that differentiates it from analogs. The compound has a computed XLogP3 of 1.4 (or 1.5305 from other calculations ) and a Topological Polar Surface Area (TPSA) of 57.5 Ų . These values place it within the favorable range for oral drug-like fragments (typically LogP < 3, TPSA < 140 Ų) [1]. In comparison, the non-chlorinated 4-(hydroxymethyl)benzoic acid has a lower LogP of approximately 0.9 and a TPSA of 57.53 Ų. The introduction of the chlorine atom increases lipophilicity (ΔLogP ≈ +0.5) without significantly altering TPSA, potentially improving membrane permeability while maintaining aqueous solubility. This balanced profile is advantageous for fragment-based lead generation.

LogP TPSA physicochemical properties fragment-based drug discovery

Purity and Commercial Availability

For researchers requiring consistent and reproducible results, 3-chloro-4-(hydroxymethyl)benzoic acid is commercially available from multiple reputable suppliers with a minimum purity specification of 95% . This level of purity is suitable for most synthetic applications and ensures that the identity and quality of the starting material are controlled. In contrast, some less common analogs may only be available through custom synthesis with variable purity and longer lead times. The availability of this compound with a defined purity standard reduces the risk of introducing unknown impurities that could confound biological assays or synthetic yields.

purity analytical standard reproducibility procurement

3-Chloro-4-(hydroxymethyl)benzoic acid: Research & Industrial Applications


EP1 Antagonist Library Synthesis

This compound is optimally deployed in medicinal chemistry laboratories focused on the synthesis and SAR optimization of EP1 receptor antagonists. Its documented use as an intermediate in the synthesis of sulfonamide derivatives with high EP1 selectivity [1] makes it a rational choice for generating focused compound libraries around this pharmacophore. Researchers should prioritize this building block over regioisomers (e.g., 2-chloro) or non-halogenated analogs to ensure alignment with established SAR trends [2].

Fragment-Based Drug Discovery & Hit-to-Lead

The favorable physicochemical profile of 3-chloro-4-(hydroxymethyl)benzoic acid—specifically its balanced LogP (1.4-1.53) and TPSA (57.5 Ų) [1]—makes it an excellent candidate for fragment-based drug discovery programs. Its enhanced lipophilicity relative to 4-(hydroxymethyl)benzoic acid (ΔLogP ≈ +0.5) suggests improved cell permeability , while the chlorine atom provides a handle for further synthetic elaboration via cross-coupling chemistry.

Building Block for Sequential Functionalization

Synthetic chemists requiring a benzoic acid scaffold with orthogonal reactive handles will find this compound valuable. The C-Cl bond offers intermediate reactivity for palladium-catalyzed cross-couplings , while the carboxylic acid and hydroxymethyl groups can be orthogonally protected and manipulated. This allows for complex molecule construction with precise regiochemical control, a capability not easily replicated with the more reactive bromo analog or the inert fluoro analog.

Quality-Controlled Intermediates for Preclinical Development

For CROs and pharmaceutical development teams, the availability of 3-chloro-4-(hydroxymethyl)benzoic acid with a defined purity specification (≥95%) from multiple vendors ensures supply chain reliability and batch-to-batch consistency. This is critical for scaling up synthetic routes and for meeting the stringent analytical requirements of IND-enabling studies, where the identity and purity of all synthetic intermediates must be documented.

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